

EST64454 hydrochloride sigma-1 receptor binding affinity

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Compound of Interest

Compound Name: EST64454 hydrochloride

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An In-Depth Technical Guide on the Sigma-1 Receptor Binding Affinity of **EST64454 Hydrochloride**

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of **EST64454 hydrochloride** to the sigma-1 receptor ($\sigma 1R$). EST64454 is a selective and orally active sigma-1 receptor antagonist that has been identified as a clinical candidate for pain management.^{[1][2]} This document details its binding affinity, the experimental protocols used for its characterization, and the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of EST64454 for the sigma-1 receptor has been determined through radioligand binding assays. The inhibition constant (K_i) is a measure of the compound's binding affinity, where a lower K_i value indicates a higher affinity.

Compound	Target	Binding Affinity (K_i)
EST64454	Sigma-1 Receptor ($\sigma 1R$)	22 nM ^{[2][3][4]}

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity (K_i) for EST64454 at the sigma-1 receptor is typically performed using a competitive inhibition radioligand binding assay.[5][6] This method measures the ability of the unlabeled compound (EST64454) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the inhibition constant (K_i) of EST64454 for the sigma-1 receptor.

Materials:

- Test Compound: **EST64454 hydrochloride**
- Radioligand: [^3H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[5][6]
- Receptor Source: Membrane preparations from tissues with high sigma-1 receptor expression, such as guinea pig liver, or cells expressing the recombinant human sigma-1 receptor.[5]
- Assay Buffer: Tris-HCl buffer
- Non-specific Binding Control: A high concentration of a non-radiolabeled sigma-1 ligand, such as haloperidol.[7]
- Scintillation Cocktail and Scintillation Counter

Methodology:

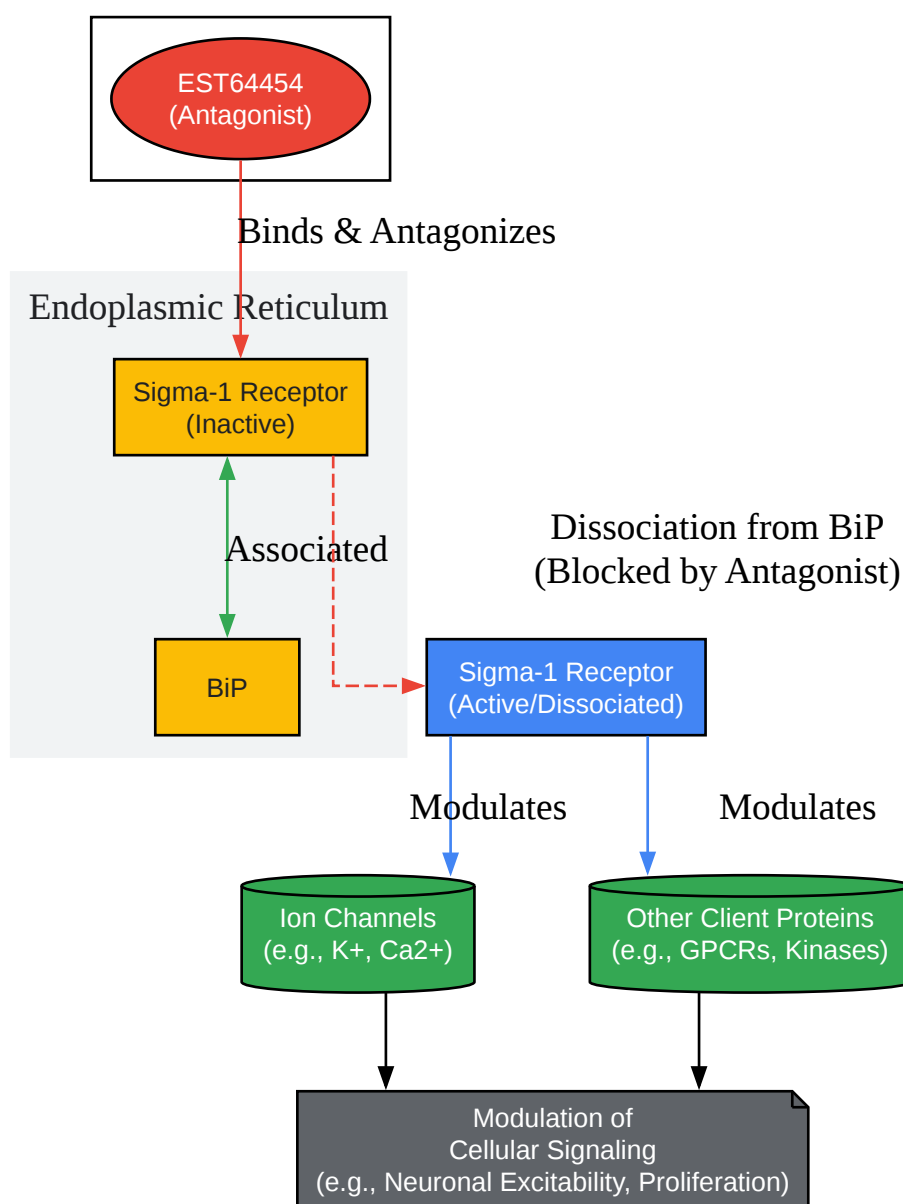
- Membrane Preparation:
 - Homogenize the tissue (e.g., guinea pig liver) in an appropriate buffer.
 - Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at a high speed to pellet the membranes.
 - Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration.
- Binding Assay:

- In a series of tubes, add a constant concentration of the radioligand ($[^3\text{H}]$ -(+)-pentazocine), typically near its dissociation constant (K_d).
- Add increasing concentrations of the unlabeled test compound, EST64454.
- To a separate set of tubes, add the radioligand and a high concentration of an unlabeled ligand (e.g., haloperidol) to determine non-specific binding.^[7]
- Add the membrane preparation to initiate the binding reaction.
- Incubate the mixture at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.^[7]
- Separation and Counting:
 - Terminate the incubation by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound.
 - Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
 - Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the concentration of EST64454.
 - Determine the IC_{50} value (the concentration of EST64454 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$, where $[\text{L}]$ is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations: Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[8][9] It modulates a variety of signaling pathways, primarily through its interaction with other proteins, including ion channels.[9]

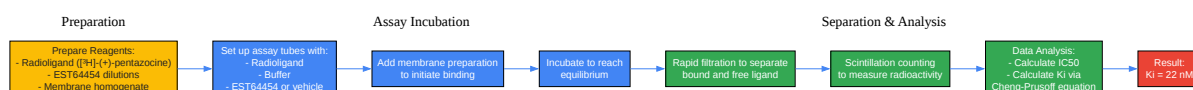


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Caption: Sigma-1 receptor signaling pathway and the antagonistic action of EST64454.

Experimental Workflow for Ki Determination

The following diagram outlines the logical steps of the competitive radioligand binding assay used to determine the binding affinity of EST64454.



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Caption: Workflow for a competitive radioligand binding assay.

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